molecular formula C9H11N3O4 B1425000 Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate CAS No. 98997-45-6

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate

Cat. No.: B1425000
CAS No.: 98997-45-6
M. Wt: 225.2 g/mol
InChI Key: JHRJMJQDEVTQBG-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate is a nitro-substituted pyridine derivative with an acetamide ethyl ester functional group. The nitro group at the pyridine 5-position likely enhances electrophilic reactivity, enabling participation in nucleophilic aromatic substitution or reduction reactions. The ethyl ester group contributes to solubility in organic solvents, facilitating purification and synthetic applications .

Properties

IUPAC Name

ethyl 2-[(5-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-9(13)6-11-8-4-3-7(5-10-8)12(14)15/h3-5H,2,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRJMJQDEVTQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate generally involves:

  • Nitration of a pyridine derivative to introduce the nitro group at the 5-position.
  • Amination at the 2-position of the pyridine ring.
  • Coupling of the amino group with an ethyl acetate moiety or its equivalent to form the ethyl aminoacetate structure.

This sequence often requires careful control of reaction conditions to ensure regioselectivity and high purity.

Detailed Stepwise Preparation

Step 1: Nitration of Pyridine Derivatives
  • Starting material: 2-chloropyridine or 2-aminopyridine.
  • Reagents: Concentrated nitric acid and sulfuric acid mixture (mixed acid) for electrophilic aromatic substitution.
  • Conditions: Temperature controlled below 40°C to avoid over-nitration or decomposition.
  • Outcome: Formation of 2-chloro-5-nitropyridine or 2-amino-5-nitropyridine intermediates.
Step 2: Amination and Substitution
  • Method: Nucleophilic substitution or oxidative amination.
  • Reagents: Ammonia or amines in solvent systems such as DMSO/water, sometimes with oxidants like potassium permanganate for selective amination.
  • Conditions: Room temperature or mild heating to maintain selectivity.
  • Result: Introduction of the amino group at the 2-position, yielding 2-amino-5-nitropyridine derivatives.
Step 3: Formation of this compound
  • Method: Coupling of the amino group with ethyl chloroacetate or via nucleophilic substitution with ethyl 2-chloroacetate.
  • Reagents: Ethyl chloroacetate or ethyl 2-chloroacetate, base (e.g., triethylamine or sodium carbonate).
  • Solvent: Polar aprotic solvents such as DMF or dichloromethane.
  • Conditions: Room temperature to moderate heating (25–60°C), with stirring.
  • Outcome: Formation of the target compound via nucleophilic substitution of the amino group on the ethyl acetate derivative.

Alternative Synthetic Routes

Reaction Conditions and Optimization

Reaction Step Reagents/Conditions Solvent Temperature (°C) Duration Yield (%) Notes
Nitration of 2-chloropyridine HNO3/H2SO4 mixed acid Sulfuric acid mixture 0–40 1–2 hours 80–90 Temperature control critical to avoid side products
Amination of 5-nitropyridine NH3 or amines, KMnO4 (oxidative amination) DMSO/water (3:1) Room temp 4–6 hours ~66 High regioselectivity at 2-position
Coupling with ethyl chloroacetate Ethyl chloroacetate, base (triethylamine) DMF or DCM 25–60 2–6 hours 70–85 Base choice affects yield and purity

Research Findings and Analytical Data

  • Purity: Typically >95% after recrystallization or chromatographic purification.
  • Characterization: Confirmed by NMR, LC-MS, and elemental analysis.
  • Catalysts: Rare metal catalysts (e.g., Pt/C, Pd/C) may be employed in reduction steps if required.
  • Solvent Recovery: Industrial methods emphasize solvent recycling for sustainability.

Industrial Preparation Insights

  • Continuous flow reactors are increasingly used to improve control over nitration and coupling steps, enhancing yield and safety.
  • Automated systems allow precise temperature and reagent dosing control, minimizing side reactions.
  • Solvent selection favors environmentally benign solvents where possible, with dichloromethane and DMF being common but under scrutiny.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Nitration temperature 0–40 °C Controls regioselectivity and prevents over-nitration
Amination solvent ratio DMSO:H2O = 3:1 Ensures solubility and reaction selectivity
Base for coupling Triethylamine preferred Enhances nucleophilicity and yield
Reaction time 1–6 hours Longer times improve conversion but may increase side products
Catalyst Pt/C or Pd/C (if reduction step) Increases reaction rate and selectivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate serves as a versatile building block in the synthesis of complex organic molecules. It can undergo various reactions, including oxidation, reduction, and substitution, to form more intricate structures.

Reactions Involving this compound

Reaction Type Description
Oxidation Converts to 2-(5-aminopyridin-2-yl)acetate.
Reduction Forms 2-(5-nitropyridin-2-yl)acetic acid.
Substitution Produces various substituted pyridine derivatives based on nucleophiles used.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a variety of microorganisms. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. These findings suggest its potential use in treating infections caused by resistant strains.

Mechanisms of Action
The compound's biological activity is attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Ester Hydrolysis : The ester moiety can hydrolyze to release an active carboxylic acid, which may interact with biological targets like enzymes and receptors.
  • Biochemical Modulation : It may influence biochemical pathways, affecting processes such as cell signaling and gene expression.

Medicinal Chemistry

Therapeutic Potential
this compound is being explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities. Its role as a potential adjunct therapy in cancer treatment has been highlighted in studies showing enhanced efficacy when combined with existing anticancer drugs.

Case Studies

  • Anticancer Activity Study : A study investigated the effects of this compound on A-549 lung cancer cells, revealing a dose-dependent reduction in cell viability and significant apoptosis at higher concentrations.
  • Combination Therapy Research : Clinical implications were examined where the compound was used alongside standard chemotherapy agents, demonstrating synergistic effects that improved treatment outcomes compared to monotherapy.

Industrial Applications

This compound finds utility in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of agrochemicals further emphasizes its industrial relevance.

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate C₉H₁₁FN₂O₂ 210.20 5-Fluoropyridine Enhanced metabolic stability in drug design
Ethyl 2-(5-nitropyridin-2-yl)acetate C₉H₁₀N₂O₄ 210.19 Direct pyridine-acetate linkage Research reagent (purity >98%)
Ethyl 2-[(2-nitrophenyl)amino]acetate C₁₀H₁₂N₂O₄ 224.21 2-Nitroaniline scaffold Intermediate in heterocyclic synthesis
tert-Butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate C₁₂H₁₃N₃O₄ 275.25 Cyano and tert-butyl ester groups High steric hindrance for regioselective reactions
Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate C₁₀H₁₂N₂O₅ 252.21 6-Methoxy and 3-nitro groups Solubility in polar aprotic solvents

Physicochemical Properties

  • Solubility: this compound is expected to exhibit moderate solubility in DMSO or ethanol, similar to Ethyl 2-(5-nitropyridin-2-yl)acetate, which requires sonication for dissolution .
  • Stability : The nitro group may confer sensitivity to light or reducing agents, as seen in related nitroaromatic compounds .
  • Hydrogen Bonding : Unlike Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, which forms intermolecular O–H⋯O hydrogen bonds , the pyridine nitrogen in the target compound may participate in weaker C–H⋯O interactions.

Research Findings and Challenges

  • Crystallography: X-ray data for related compounds (e.g., Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate) reveal planar aromatic systems stabilized by π-π stacking .
  • Synthetic Challenges : Regioselectivity issues arise in nitropyridine derivatives due to competing reaction pathways, necessitating optimized conditions (e.g., solid-phase synthesis for isoxazolones) .

Biological Activity

Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a pyridine ring, which is known to influence its biological activity. The compound can undergo various chemical reactions, such as oxidation and hydrolysis, which can alter its biological properties.

Property Details
Molecular Formula C10H10N2O2
Molecular Weight 194.20 g/mol
Chemical Structure Contains a nitro group and an amino group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may participate in various biochemical pathways. Additionally, the ester group can be hydrolyzed to yield the active carboxylic acid, which may further engage with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related pyridine derivative demonstrated minimum inhibitory concentrations (MICs) ranging from 18–31 μM against multiple pathogens such as E. coli and S. aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to other bioactive compounds known for their ability to inhibit inflammatory pathways. For example, derivatives of similar structures have been shown to reduce pro-inflammatory cytokine production in vitro .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several nitro-pyridine derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
  • Oxidative Stress Studies : In another investigation, related pyridine derivatives were tested for their ability to scavenge free radicals in vitro. The findings indicated significant antioxidant activity, which could be extrapolated to suggest similar effects for this compound .

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate, and what reaction conditions are typically employed?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 2-chloro-5-nitropyridine with ethyl glycinate derivatives under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours . For intermediates, sodium salts of ethyl acetoacetate may react with arylisothiocyanates to form thiocarbamates, which are subsequently cyclized with hydroxylamine to yield isoxazolones . Key parameters include stoichiometric control of the nitro-pyridine precursor and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • NMR :
  • ¹H NMR : Aromatic protons on the pyridine ring appear as doublets at δ 8.5–9.0 ppm (meta to nitro group) and δ 7.0–7.5 ppm (ortho/para). The ethyl ester group shows a quartet at δ 4.1–4.3 ppm (CH₂) and a triplet at δ 1.2–1.4 ppm (CH₃) .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the nitro-bearing pyridine carbons appear at δ 140–150 ppm .
    • IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms the nitro group .
    • Mass Spectrometry : Molecular ion peaks [M+H]⁺ are typically observed at m/z 255–265, with fragmentation patterns indicating loss of the ethyl ester group (e.g., m/z 183–185) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H315, H319) .
  • Avoid inhalation; work in a fume hood. The compound may release toxic fumes (e.g., NOₓ) under thermal decomposition .
  • Store in a cool, dry place away from oxidizers and strong acids. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models for this compound?

  • Refine structures using SHELXL (e.g., anisotropic displacement parameters for non-H atoms) . For discrepancies in bond lengths/angles, compare with high-resolution datasets and validate against databases like Cambridge Structural Database (CSD).
  • Employ Hirshfeld surface analysis to assess intermolecular interactions (e.g., O–H⋯O hydrogen bonds in , with bond lengths ~2.8 Å) .
  • Cross-validate computational models (DFT) with experimental data by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to match observed torsion angles .

Q. What are the challenges in determining the crystal structure of this compound, and how can SHELX programs be optimized for this analysis?

  • Challenges :
  • Twinning : Common in nitroaromatic compounds. Use SHELXD for initial space-group determination and SHELXE for density modification .
  • Disorder : The ethyl ester group may exhibit rotational disorder. Apply "PART" commands in SHELXL to model partial occupancy .
    • Optimization :
  • Use SHELXL-2018 for TLS (Translation-Libration-Screw) refinement to account for rigid-body motion .
  • For weak diffraction data, increase the number of refinement cycles (e.g., MAXL 100) and apply restraints to bond distances/angles .

Q. How do substituents on the pyridine ring influence the reactivity and stability of this compound in subsequent reactions?

  • Electron-withdrawing groups (e.g., NO₂) : Enhance electrophilicity at the pyridine C-2 position, facilitating nucleophilic attacks (e.g., in imidazo[1,2-a]pyridine formation under FVP conditions) .
  • Electron-donating groups (e.g., OMe) : Stabilize intermediates but may reduce reaction rates. For example, 4-methoxy derivatives yield mixed products (imidazopyridines and indoles) due to competing pathways .
  • Steric effects : Bulky substituents (e.g., tert-butyl) hinder cyclization, requiring higher temperatures (>200°C) for rearrangement .

Q. What mechanistic insights can be gained from studying the thermal rearrangement of this compound derivatives under Flash-Vacuum-Pyrolysis (FVP) conditions?

  • Pathway : The nitro group acts as an electron sink, promoting [1,3]-sigmatropic shifts. For example, 4-acetyl derivatives rearrange to imidazo[1,2-a]pyridines via aza-Claisen intermediates .
  • Kinetics : Activation energies (~120 kJ/mol) are determined via Arrhenius plots of product ratios at 300–400°C .
  • Byproducts : Nitro-to-nitrito isomerization may occur, detected via IR shifts (~1270 cm⁻¹ for ONO stretches) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate
Reactant of Route 2
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Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate

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